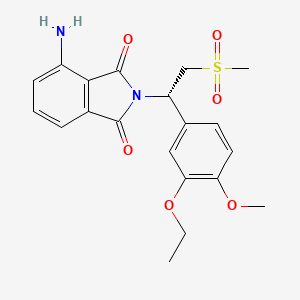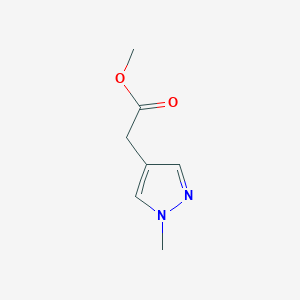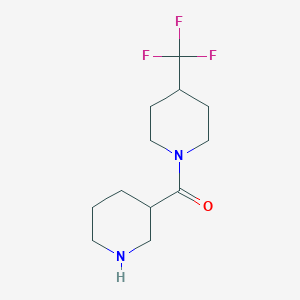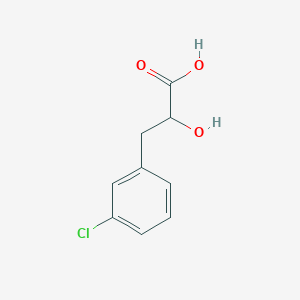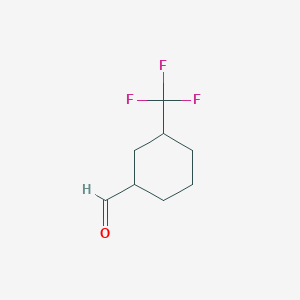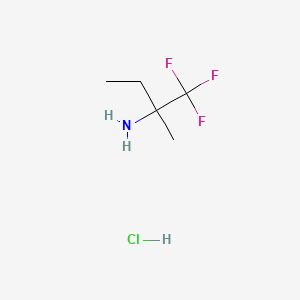
1,1,1-三氟-2-甲基丁烷-2-胺盐酸盐
描述
“1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClF3N . It is also known as TFA and is a crystalline white powder. It is used in various scientific experiments.
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” has a molecular weight of 177.59 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
Synthesis of Pharmaceuticals
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and stability, which can improve the metabolic stability of the drugs .
Development of Agrochemicals
This compound is also used in the development of agrochemicals. The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective at lower doses .
Material Science Research
In material science, 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride can be used to modify surface properties of materials, imparting hydrophobicity which is crucial for applications like coatings and repellent surfaces .
Catalysis
The compound serves as a ligand in catalysis, particularly in reactions that require the introduction of fluorinated groups. This can be vital in the synthesis of complex molecules where selective fluorination is needed .
Biological Studies
It’s used in biological studies to understand the role of fluorinated compounds in biological systems. This can help in the design of new drugs or in the study of metabolic pathways involving fluorinated molecules .
Analytical Chemistry
In analytical chemistry, it can act as a derivatization agent for the detection of certain compounds using techniques like NMR or mass spectrometry, enhancing the detection sensitivity .
Organic Synthesis Research
Researchers use this compound in organic synthesis to introduce fluorinated side chains into organic molecules, which can drastically change the chemical and physical properties of these molecules .
Peptide Synthesis
Lastly, in peptide synthesis, 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride can be used to introduce fluorinated amino acids into peptides, which can be useful in studying peptide structure and function .
安全和危害
This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3-4(2,9)5(6,7)8;/h3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAEPIKHMBUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



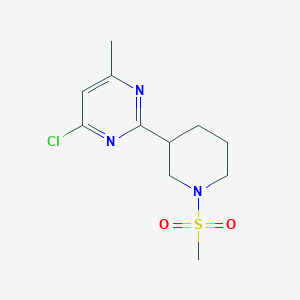

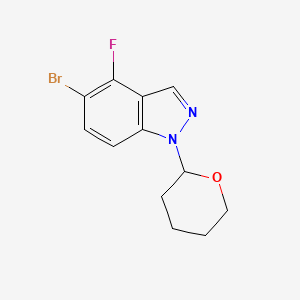
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
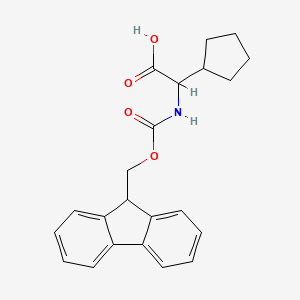
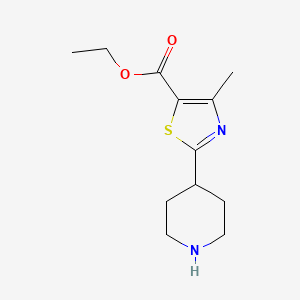
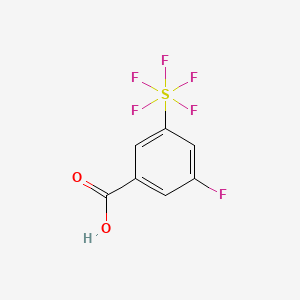
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)
